molecular formula C10H18O2 B7885308 3-(3-Ethylcyclopentyl)propanoic acid CAS No. 501346-07-2

3-(3-Ethylcyclopentyl)propanoic acid

Cat. No.: B7885308
CAS No.: 501346-07-2
M. Wt: 170.25 g/mol
InChI Key: WVRFSLWCFASCIS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 3-(3-Ethylcyclopentyl)propanoic acid undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(3-Ethylcyclopentyl)propanoic acid have diverse applications in scientific research and industry:

Comparison with Similar Compounds

3-(3-Ethylcyclopentyl)propanoic acid continue to be a subject of extensive research due to their environmental impact and industrial significance. Their unique properties and diverse applications make them a compound of great interest in various scientific fields.

Properties

IUPAC Name

3-(3-ethylcyclopentyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-8-3-4-9(7-8)5-6-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRFSLWCFASCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90872293
Record name 3-Ethylcyclopentanepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501346-07-2
Record name 3-Ethylcyclopentanepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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